REACTION_CXSMILES
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[F:1][C:2]1[C:9]([CH2:10]O)=[C:8]([F:12])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[Cl:13]CCl>S(Cl)(Cl)=O>[Cl:13][CH2:10][C:9]1[C:2]([F:1])=[C:3]([CH:6]=[CH:7][C:8]=1[F:12])[C:4]#[N:5]
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Name
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2,4-difluoro-3-(hydroxymethyl)benzonitrile
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Quantity
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120 mg
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Type
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reactant
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Smiles
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FC1=C(C#N)C=CC(=C1CO)F
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Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
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ClCCl
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Name
|
|
Quantity
|
1 mL
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Type
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solvent
|
Smiles
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S(=O)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
The solvent was evaporated off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography
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Type
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CUSTOM
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Details
|
gave 60 mg (45% of theory) of the target compound
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Name
|
|
Type
|
|
Smiles
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ClCC=1C(=C(C#N)C=CC1F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |